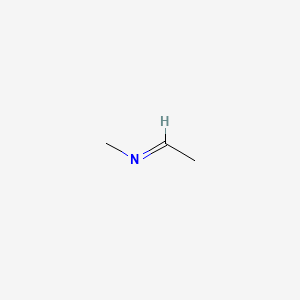

N-Ethylidenemethylamine

Description

Properties

CAS No. |

64611-40-1 |

|---|---|

Molecular Formula |

C3H7N |

Molecular Weight |

57.09 g/mol |

IUPAC Name |

N-methylethanimine |

InChI |

InChI=1S/C3H7N/c1-3-4-2/h3H,1-2H3 |

InChI Key |

OHACMJAMDKRMSW-UHFFFAOYSA-N |

SMILES |

CC=NC |

Canonical SMILES |

CC=NC |

Origin of Product |

United States |

Preparation Methods

Condensation of Methylamine and Acetaldehyde under Basic Conditions

One of the classical methods involves mixing methylamine with acetaldehyde in the presence of a base such as potassium hydroxide. This reaction is typically carried out at low temperatures to control the rate and selectivity.

-

- Methylamine and acetaldehyde are combined in stoichiometric amounts.

- Potassium hydroxide is added as a catalyst.

- The reaction temperature is maintained around 0–20 °C to favor imine formation.

- The reaction mixture is stirred, and the product is isolated by distillation or extraction.

-

- The reaction proceeds via the formation of a carbinolamine intermediate, which dehydrates to form N-Ethylidenemethylamine.

- The presence of base facilitates the removal of water, driving the equilibrium toward imine formation.

- Distillation under reduced pressure or fractional distillation can be used to purify the product.

Catalytic Hydrogenation Route (Indirect Preparation of N-Ethylmethylamine)

Though this method is primarily for N-ethylmethylamine, the imine intermediate this compound is formed during the process and can be isolated under controlled conditions.

-

- Methylamine and acetaldehyde are reacted in the presence of a Raney nickel catalyst under hydrogen pressure.

- The reaction is conducted at 65–67 °C and about 3 MPa hydrogen pressure.

- Sodium hydroxide is used to maintain basic conditions.

- The hydrogenation reduces the imine to the corresponding amine (N-ethylmethylamine), but by controlling reaction time and conditions, this compound can be isolated.

| Parameter | Value |

|---|---|

| Methylamine | 89.5 kg (commercial 40.5 wt%) |

| Raney Nickel Catalyst | 5.5 kg |

| Sodium Hydroxide | 0.65 kg (aqueous solution) |

| Acetaldehyde | 56.3 kg |

| Temperature | 65–67 °C |

| Hydrogen Pressure | ~3 MPa |

| Reaction Time | 4.3 hours (acetaldehyde addition) + 1 hour post-addition |

| Selectivity to Imine | Up to 85.6 mol % (with respect to acetaldehyde) |

| Yield | 93% molar yield relative to methylamine |

- Purification:

- The reaction mixture is degassed and catalyst settled.

- Fractional distillation with 15–20 theoretical plates is used.

- High-purity product (~99.86% by weight) is obtained with a distillation yield of 95%.

- Residual water content is minimized by drying techniques such as molecular sieves or membrane pervaporation.

Formylation Route (Preparation of Formyl Derivatives)

Some patents describe the preparation of formyl derivatives of ethylmethylamine by reacting ethyl formate with methylamine under controlled temperature conditions, which can be a precursor step toward this compound.

- Procedure Highlights:

- Ethyl formate is cooled to 0 °C.

- Methylamine solution is added dropwise while maintaining temperature below 10 °C.

- The mixture is heated to reflux for several hours.

- The reaction mixture is concentrated under reduced pressure with toluene added multiple times to remove impurities.

- The product is isolated as a light yellow oil with good molar yields.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Condensation with KOH | Methylamine, Acetaldehyde, KOH | 0–20 °C, stirring | ~78% yield after distillation | Classical imine formation, thermal cracking |

| Catalytic Hydrogenation Route | Methylamine, Acetaldehyde, Raney Ni, NaOH, H2 | 65–67 °C, 3 MPa H2, 4–5 h | 85.6 mol % selectivity, 93% molar yield | Industrial scale, high purity via distillation |

| Formylation with Ethyl Formate | Ethyl formate, Methylamine | 0–10 °C, reflux 4 h | High molar yield (not specified) | Intermediate formyl derivatives preparation |

Analytical and Purification Techniques

- Gas Chromatography (GC): Used for quantitative and qualitative analysis of organic constituents in the product.

- Karl-Fischer Titration: Employed to measure residual water content in the final product.

- Fractional Distillation: Essential for purification, typically using columns with 15–20 theoretical plates.

- Drying Methods: Molecular sieves or membrane pervaporation to reduce water content further.

Research Findings and Industrial Relevance

- The catalytic hydrogenation method is favored for industrial production due to its high yield and purity.

- Control of reaction parameters such as temperature, hydrogen pressure, and base concentration is critical to maximize selectivity toward this compound.

- The classical condensation method remains useful for laboratory-scale synthesis.

- Formylation routes provide useful intermediates but are less direct for pure this compound preparation.

Chemical Reactions Analysis

Reaction with Elemental Sulfur to Form Thiazoles

N-Ethylidenemethylamine reacts with sulfur vapor at 500°C in a gas-phase dehydrogenation-cyclization process to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely used in pharmaceuticals and agrochemicals. The reaction mechanism involves:

-

Dehydrogenation : The imine structure remains intact, while adjacent C–H bonds are activated.

-

Cyclization : Sulfur incorporates into the ring, forming the thiazole core.

Key Findings from Gas-Phase Reactions

| Imine Reactant | Product Thiazole | Yield (%) |

|---|---|---|

| Ethylidene-methylamine | Thiazole | 28.5 |

| Ethylidene-ethylamine | 2-Methylthiazole | 57.0 |

| Isopropylidene-methylamine | 4-Methylthiazole | 39.5 |

| n-Propylidene-methylamine | 5-Methylthiazole | 13.4 |

-

Reaction Conditions :

-

Temperature: 500°C

-

Reactants: Gaseous imine and sulfur

-

Key Limitation: Alkyl groups larger than C₃ (branched) reduce yields due to steric hindrance.

-

Potential Hydrolysis and Reversibility

While not explicitly detailed in the literature, imines like this compound are typically susceptible to hydrolysis under acidic or aqueous conditions, regenerating the parent amine and carbonyl compound:

This reaction is fundamental to imine chemistry but was not the focus of the cited high-temperature studies .

Catalytic Hydrogenation

Though not directly reported for this compound, analogous imines (e.g., N-ethylideneethylamine) undergo hydrogenation to form secondary amines in the presence of catalysts like nickel or cobalt . For example:

This suggests this compound could similarly yield N-methyldiethylamine under hydrogenation conditions.

Role in Byproduct Formation

This compound may form as an intermediate or byproduct during:

-

Amine synthesis : Ethylamine production via acetonitrile hydrogenation generates trace imines .

-

Dehydrogenation processes : High-temperature treatment of primary amines can yield imines .

Stability and Handling Considerations

This compound is thermally stable at elevated temperatures (up to 500°C) in inert atmospheres but may decompose under oxidative or hydrolytic conditions. No specific safety data is available, but analogous imines are generally moisture-sensitive and require anhydrous storage .

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Synthesis

N-Ethylidenemethylamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in producing substituted methylamines, which are vital for developing pharmaceuticals and agricultural chemicals. For instance, processes involving NEMA can yield high-purity N-ethylmethylamine (EMA), which is synthesized through reductive amination of acetaldehyde with monomethylamine under specific conditions to ensure selectivity and yield .

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

In a study focusing on the synthesis of APIs, NEMA was utilized as a precursor for creating compounds that target degenerative diseases of the nervous system. The high purity of EMA obtained through optimized processes allowed for effective formulation of these drugs, demonstrating the importance of NEMA in pharmaceutical chemistry .

Material Science

Precursor for Metal Salts

this compound is also used in the production of metal salts, such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium. These metal salts are critical precursors in semiconductor manufacturing, where they are employed to deposit thin films on substrates .

Case Study: Semiconductor Fabrication

Research has shown that using NEMA-derived metal salts enhances the quality of deposited films due to their volatility and stability under deposition conditions. This application highlights the compound's role in advancing semiconductor technology .

Analytical Chemistry

Use in Spectroscopy and Extraction Techniques

this compound has been explored as a reagent in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. Its properties allow it to act as a lineshape standard, optimizing peak shapes at low temperatures, which is crucial for accurate spectral analysis .

Case Study: Tar Sands Extraction

In environmental chemistry, NEMA has been tested as a co-surfactant in extracting bitumen from tar sands. Experimental results indicated that NEMA improves extraction efficiency compared to traditional surfactants, thus showcasing its potential in resource recovery applications .

Biological Applications

Enzyme Kinetics Studies

this compound has been utilized in enzyme kinetics research. For example, it was used as a substrate for studying trimethylamine dehydrogenase, providing insights into the enzyme's catalytic mechanisms. The slow kinetics associated with NEMA allowed researchers to analyze multiple phases of enzyme activity effectively .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Intermediate for methylamines | Used in synthesizing APIs and agricultural chemicals. |

| Material Science | Precursor for metal salts | Essential for semiconductor fabrication through deposition processes. |

| Analytical Chemistry | Reagent in spectroscopy | Serves as a lineshape standard in NMR spectroscopy. |

| Environmental Chemistry | Co-surfactant in extraction | Enhances bitumen extraction from tar sands compared to traditional methods. |

| Biological Applications | Substrate in enzyme kinetics studies | Facilitates detailed analysis of enzyme mechanisms and activities. |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares this compound with amines and imines of analogous structures, focusing on molecular properties, synthesis, and applications.

Imine Derivatives

Key Differences :

- Substituents : this compound lacks aromatic or electron-withdrawing groups, making it simpler and more reactive than nitro- or methoxy-substituted imines.

- Applications : While this compound is a general-purpose intermediate, aromatic imines are tailored for catalysis or optical applications .

Secondary Amines

Key Differences :

- Structure : this compound is an imine (C=N), whereas secondary amines like N-Ethylmethylamine have C-N single bonds.

- Reactivity : Imines undergo nucleophilic additions, while secondary amines participate in alkylation or acylation .

Tertiary Amines

Key Differences :

- Steric Effects : Tertiary amines like N,N-Diethylmethylamine exhibit steric hindrance, reducing reactivity compared to this compound.

- Functionality : Imines (C=N) offer conjugation advantages, enabling electronic transitions useful in photochemistry .

Substituted Amine Salts

Key Differences :

- State : Salts are typically solids with higher melting points than neutral amines or imines.

- Utility : Salts are preferred for controlled reactions, while neutral imines like this compound are used in dynamic covalent chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethylidenemethylamine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves condensation reactions between methylamine and acetaldehyde derivatives under controlled pH and temperature. Purification via fractional distillation or recrystallization is critical. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Optimize purity by avoiding excess reagents and using inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the ethylidene group’s double bond. Infrared (IR) spectroscopy confirms the presence of C=N stretches (~1640–1690 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., DFT calculations) for accuracy .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen or argon at –20°C to prevent degradation. Regularly assess stability via HPLC or GC-MS to detect decomposition products like nitrosamines, which may form under oxidative conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in fume hoods to minimize inhalation/contact. Follow OSHA guidelines for amine handling. Decontaminate spills with absorbents like vermiculite, and dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH° or ΔrS°) of this compound?

- Methodological Answer : Conduct meta-analyses using the I² statistic to quantify heterogeneity across studies . Replicate experiments under standardized conditions (e.g., calorimetry at 25°C) and validate results against computational models (e.g., Gaussian-based enthalpy calculations) . Address discrepancies by verifying calibration standards and experimental setups.

Q. What analytical challenges arise in detecting trace nitrosamine impurities in this compound, and how can they be mitigated?

- Methodological Answer : Matrix interference and artifactual nitrosamine formation during sample preparation are key challenges. Implement LC-HRMS with isotopic labeling (e.g., ¹⁵N-nitrosamine standards) for specificity. Add nitrite scavengers (e.g., ascorbic acid) to samples to suppress artefact formation .

Q. What computational strategies are effective for modeling the degradation pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways, focusing on intermediates like nitroso derivatives. Validate with kinetic studies (e.g., Arrhenius plots) under varying pH and temperature. Compare predicted half-lives with experimental data from accelerated stability tests .

Q. How can researchers design robust assays to study the biological interactions of this compound?

- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity in HEK293 cells) with positive/negative controls. Use metabolomics (LC-MS/MS) to track amine metabolites. For in vivo studies, optimize dosing regimens based on pharmacokinetic modeling to account for rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.